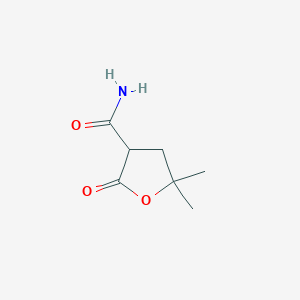![molecular formula C8H5F2NOS B12898539 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that features both sulfur and fluorine atoms in its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium tert-butoxide as a base and elemental sulfur to facilitate the formation of the benzoxazole ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize the reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the difluoromethyl group or the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
科学的研究の応用
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell division and protein synthesis, which is particularly relevant in the context of antimicrobial and anticancer activity .
類似化合物との比較
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the difluoromethyl and mercapto groups.
2-Mercaptobenzoxazole: Similar to 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole but without the difluoromethyl group.
7-Difluoromethylbenzoxazole: Lacks the mercapto group but contains the difluoromethyl group.
Uniqueness
This compound is unique due to the presence of both the difluoromethyl and mercapto groups, which confer enhanced chemical stability and biological activity.
特性
分子式 |
C8H5F2NOS |
|---|---|
分子量 |
201.20 g/mol |
IUPAC名 |
2-(difluoromethyl)-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(13)6(4)12-8/h1-3,7,13H |
InChIキー |
BPUPLMUXKFDGAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


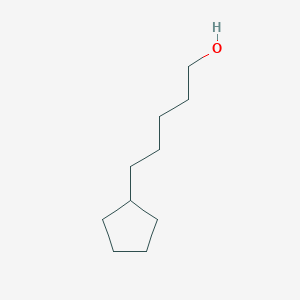
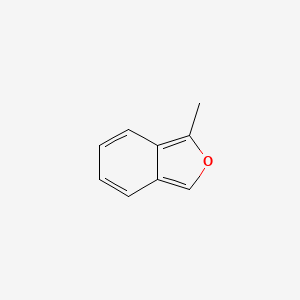
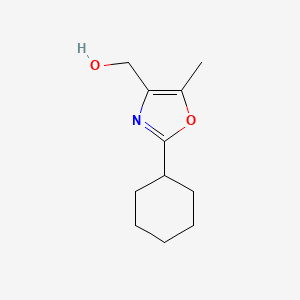
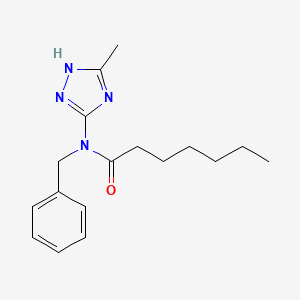
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
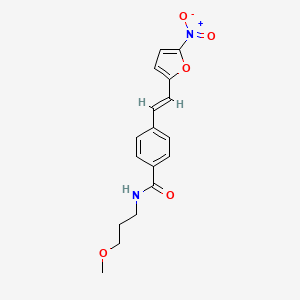
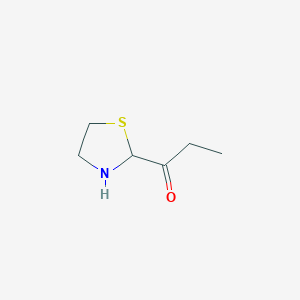
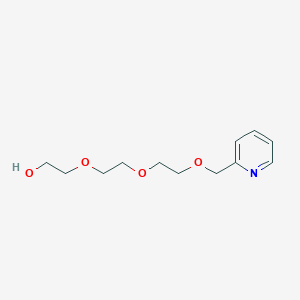
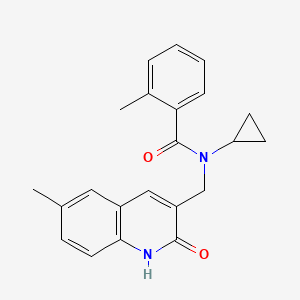
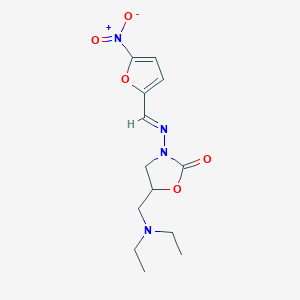
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)


